molecular formula C13H8ClNO3 B6386767 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid CAS No. 1261905-64-9

2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386767
CAS No.: 1261905-64-9
M. Wt: 261.66 g/mol
InChI Key: HEEBUHLBYVRYQZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a formyl group at the 3-position of the phenyl ring, and a carboxylic acid group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: 2-Chloro-5-(3-carboxyphenyl)pyridine-4-carboxylic acid.

    Reduction: 2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl and chloro groups, allowing it to participate in various chemical reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a formyl group.

    2-Chloro-5-(3-methylphenyl)pyridine: A derivative with a methyl group instead of a formyl group.

Uniqueness

2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the aromatic ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEBUHLBYVRYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687031
Record name 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-64-9
Record name 2-Chloro-5-(3-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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